molecular formula C5H10BrI B1282419 1-Bromo-5-iodopentane CAS No. 88962-86-1

1-Bromo-5-iodopentane

Cat. No. B1282419
CAS RN: 88962-86-1
M. Wt: 276.94 g/mol
InChI Key: FWDOLPSHUHIDGX-UHFFFAOYSA-N
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Description

1-Bromo-5-iodopentane is a chemical compound with the molecular formula C5H10BrI . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-Bromo-5-iodopentane can be achieved from 5-Bromo-1-pentene . Another synthesis method involves Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .


Molecular Structure Analysis

The molecular structure of 1-Bromo-5-iodopentane is represented by the formula C5H10BrI . This indicates that the molecule consists of 5 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 iodine atom.


Chemical Reactions Analysis

1-Bromo-5-iodopentane can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, such as a hydroxide ion or ammonia, replaces the bromine or iodine atom in the molecule.


Physical And Chemical Properties Analysis

1-Bromo-5-iodopentane has a molecular weight of 276.94 . The boiling point is between 115-118 °C at a pressure of 12 Torr . The relative density is approximately 1.935±0.06 g/cm3 .

Scientific Research Applications

Spectroscopic Analysis and Rotational Isomerism

1-Bromo-5-iodopentane, like other halogenated alkanes, has been a subject of interest in studies analyzing vibration spectra and rotational isomerism. Matsuura et al. (1979) investigated the Raman and infrared spectra of 1-bromo-, and 1-iodopentanes in various states such as gaseous, liquid, glassy, and crystalline. The study emphasized the rotational isomerism by analyzing the spectra with reference to calculated normal coordinates, revealing the presence of different isomers in various states of aggregation. Specifically, in the crystalline state, 1-bromo-, and 1-iodopentanes adopt the trans-trans-trans form (Matsuura, H., Imazeki, S., Ogawa, Y., Sakakibara, M., Harada, I., & Shimanouchi, T., 1979).

Electrochemical Reduction and Product Formation

The electrochemical reduction of compounds including 1-bromo-5-iodopentane has been studied by Wayne A. Pritts and D. Peters (1994). They explored the reduction at carbon electrodes in dimethylformamide, noting the formation of cyclopentane from intramolecular cyclization of electrogenerated carbanions. The study also observed yields of other products like n-pentane, 1-pentene, and 1,10-dichlorodecane under certain conditions (Pritts, W. A., & Peters, D., 1994).

Catalytic Dehydrohalogenation in Chemical Reactions

A study by Kamiguchi et al. (2003) explored the catalytic dehydrohalogenation of alkyl halides, including bromo- and iodopentanes. The research focused on using Nb, Mo, Ta, W halide clusters, and Re chloride cluster as catalysts. These catalysts effectively converted halogenated pentanes to pentene and other products under specific conditions, highlighting the role of 1-bromo-5-iodopentane in catalytic dehydrohalogenation processes (Kamiguchi, S., Watanabe, M., Kondo, K., Kodomari, M., & Chihara, T., 2003).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name

1-bromo-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrI/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDOLPSHUHIDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525782
Record name 1-Bromo-5-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-iodopentane

CAS RN

88962-86-1
Record name 1-Bromo-5-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DK Maity, H Mohan, S Chattopadhyay… - Radiation Physics and …, 1997 - Elsevier
… In case of 1-bromo-5-iodopentane, the transient optical absorption bands formed on the reaction of OH radicals at pH = 6.0 are at 'max = 310 and 350 nm. In acidic aqueous solution (pH …
Number of citations: 4 www.sciencedirect.com
F Zhao, HJ Ai, XF Wu - Angewandte Chemie International …, 2022 - Wiley Online Library
… However, when 1-bromo-5-iodopentane was prepared and tested under all the three standard conditions, the reaction turns to be very much mixed and no identifiable compound could …
Number of citations: 26 onlinelibrary.wiley.com
T Ando, R Ohno, K Ikemoto… - Journal of Agricultural …, 1996 - ACS Publications
… The reaction of 5a with 2 mol equivalents of n-butyllithium followed by 1 mol equivalent of 1-bromo-5-iodopentane yielded 1-bromo-6,7-methylenepentadec-6-ene (6a). An alkyl chain of …
Number of citations: 7 pubs.acs.org

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